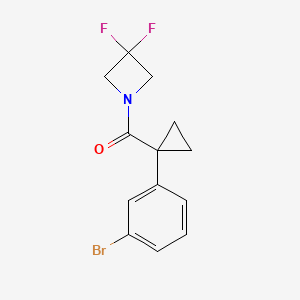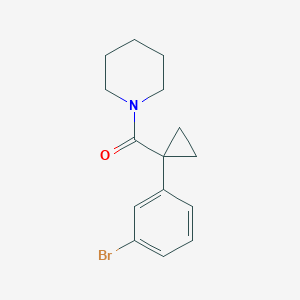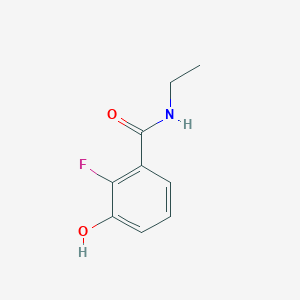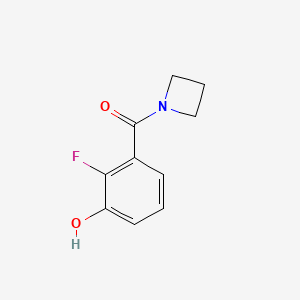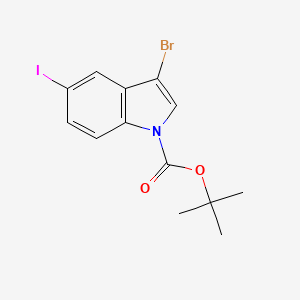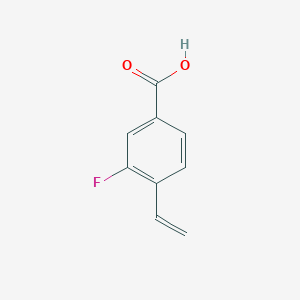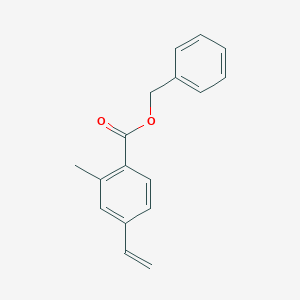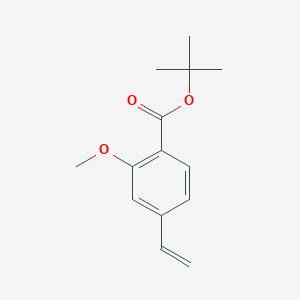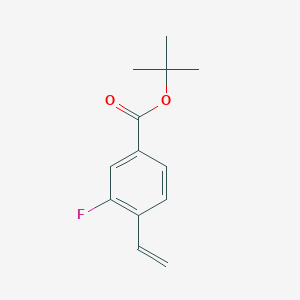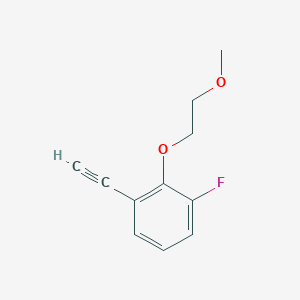
tert-Butyl 2-methyl-4-vinylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2-methyl-4-vinylbenzoate: is an organic compound with the molecular formula C14H18O2. It is a derivative of benzoic acid, featuring a tert-butyl group, a methyl group, and a vinyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: tert-Butyl 2-methyl-4-vinylbenzoate can be synthesized through esterification reactions involving 2-methyl-4-vinylbenzoic acid and tert-butyl alcohol. The reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as controlled temperature and pressure, can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl 2-methyl-4-vinylbenzoate undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The vinyl group can be reduced to form ethyl derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as sodium hydride (NaH) or sodium methoxide (NaOMe) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Formation of 2-methyl-4-vinylbenzoic acid or 2-methyl-4-vinylbenzaldehyde.
Reduction: Formation of tert-butyl 2-methyl-4-ethylbenzoate.
Substitution: Formation of various tert-butyl derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Chemistry: tert-Butyl 2-methyl-4-vinylbenzoate is used as a monomer in polymer chemistry for the synthesis of specialty polymers with unique properties. It can also serve as a building block in organic synthesis for the preparation of more complex molecules.
Biology and Medicine: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving ester hydrolysis
Industry: In the industrial sector, this compound is used in the production of coatings, adhesives, and resins. Its unique structural features contribute to the desirable properties of these materials, such as improved adhesion and durability.
Mécanisme D'action
The mechanism of action of tert-butyl 2-methyl-4-vinylbenzoate in chemical reactions involves the interaction of its functional groups with various reagents. The vinyl group can undergo addition reactions, while the ester group can be hydrolyzed under acidic or basic conditions. The tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in different reactions.
Comparaison Avec Des Composés Similaires
- Vinyl 4-tert-butylbenzoate
- Methyl 4-vinylbenzoate
- 4-Vinylbenzoic acid
- Vinyl propionate
Comparison: tert-Butyl 2-methyl-4-vinylbenzoate is unique due to the presence of both a tert-butyl group and a vinyl group on the benzene ring. This combination of functional groups imparts distinct reactivity and properties compared to similar compounds. For example, vinyl 4-tert-butylbenzoate lacks the methyl group, which can influence its steric and electronic properties. Methyl 4-vinylbenzoate, on the other hand, lacks the tert-butyl group, affecting its overall stability and reactivity.
Propriétés
IUPAC Name |
tert-butyl 4-ethenyl-2-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c1-6-11-7-8-12(10(2)9-11)13(15)16-14(3,4)5/h6-9H,1H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDMUNTHTSWJXRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C=C)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
